molecular formula C9H13N3O B1486877 1-(2-Aminophenyl)-3,3-dimethylurea CAS No. 1146290-34-7

1-(2-Aminophenyl)-3,3-dimethylurea

Cat. No.: B1486877
CAS No.: 1146290-34-7
M. Wt: 179.22 g/mol
InChI Key: FMJWZVDDPGQGTH-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3,3-dimethylurea is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Aminophenyl)-3,3-dimethylurea, also known as B1486877, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a urea functional group attached to a 2-aminophenyl moiety. Its chemical structure can be represented as follows:

Chemical Formula C10H14N2O\text{Chemical Formula }C_{10}H_{14}N_2O

This compound is characterized by its ability to participate in hydrogen bonding and π-π stacking interactions due to the presence of aromatic rings.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition: Urea derivatives are known to inhibit various enzymes. For instance, studies have shown that similar compounds can act as inhibitors of protein kinases, which are crucial in cancer progression and treatment .
  • Antitumor Activity: Research indicates that derivatives of urea exhibit cytotoxic effects against multiple cancer cell lines. The compound's ability to disrupt cellular signaling pathways makes it a candidate for further investigation in oncology .
  • Antiparasitic Properties: Compounds with similar structures have demonstrated antitrypanosomal activity, suggesting that this compound may possess similar properties against protozoan parasites .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibitory activity against:

Cell Line IC50 (µM)
A54915.0
HeLa12.5
U373n10.0
B16F1014.0

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Mechanistic Studies

Mechanistic studies have shown that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis. For example, it was found to inhibit STAT1 signaling in β-cells, which is critical for regulating insulin response and could have implications for diabetes treatment .

Comparative Analysis with Other Urea Derivatives

To understand the biological activity of this compound better, a comparison with other known urea derivatives was conducted:

Compound Biological Activity Reference
Glibenclamide (Glyburide)Antidiabetic
SuraminAntitrypanosomal
N-Methyl-N-1-naphthyl ureaDisrupts cytokine-mediated signaling

Properties

IUPAC Name

3-(2-aminophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJWZVDDPGQGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283308
Record name Urea, N′-(2-aminophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-34-7
Record name Urea, N′-(2-aminophenyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N′-(2-aminophenyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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